molecular formula C17H15BrN2O2S B2678625 (E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864925-28-0

(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2678625
CAS No.: 864925-28-0
M. Wt: 391.28
InChI Key: ALKQHCQWGUEXHC-HTXNQAPBSA-N
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Description

(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule featuring a benzothiazole core, a common pharmacophore in medicinal chemistry. The structure integrates a bromo-substituted benzamide moiety and a 3-ethyl-4-methoxy substitution on the thiazole ring, which may influence its electronic properties, lipophilicity, and binding affinity to biological targets. Compounds containing the benzo[d]thiazole scaffold are of significant research interest due to their diverse pharmacological profiles. This structure is known to exhibit planar, electron-rich characteristics that facilitate interactions with biological targets through π-π stacking and hydrogen bonding . Researchers utilize such compounds as key intermediates in the synthesis of more complex molecular hybrids or as tool compounds for probing biological pathways . The specific (E) configuration around the imine bond is crucial for defining the molecule's three-dimensional shape and its subsequent interactions. This product is intended for research applications only, including but not limited to: investigations in oncology and cell signaling as a synthetic precursor for novel bioactive molecules, and in vitro binding assays to elucidate target engagement. Researchers are advised to conduct thorough characterization and biological testing to confirm the specific properties and activity of this compound for their applications.

Properties

IUPAC Name

2-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-20-15-13(22-2)9-6-10-14(15)23-17(20)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQHCQWGUEXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Formation of the Ylidene Group: The brominated benzothiazole is reacted with an appropriate benzamide derivative under basic conditions to form the (E)-ylidene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Properties : Research has indicated that derivatives of benzothiazole compounds, including those with similar structures to (E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide, display promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, compounds derived from thiazole and benzothiazole scaffolds have shown effectiveness in combating drug-resistant pathogens .
  • Anticancer Activity : The compound's structural framework suggests potential anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves interference with cellular signaling pathways associated with tumor growth .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study evaluated a series of benzothiazole derivatives for their antimicrobial activity using standard agar diffusion methods. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Evaluation

In vitro assays on MCF7 cancer cell lines demonstrated that specific derivatives of benzothiazole significantly inhibited cell viability compared to controls. Molecular docking studies suggested that these compounds interact favorably with key receptors involved in cancer progression, providing insights into their mechanism of action .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassKey Findings
AntimicrobialBenzothiazole DerivativesEffective against Gram-positive/negative bacteria
AnticancerBenzothiazole DerivativesInhibits MCF7 cell proliferation
Anti-inflammatoryBenzothiazole DerivativesReduces inflammation markers

Mechanism of Action

The mechanism of action of (E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or cell signaling.

    Pathways Involved: It may inhibit key pathways involved in cell proliferation, leading to the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazol-2-ylidene Benzamide Derivatives

The target compound belongs to a class of Schiff base derivatives formed between benzothiazole amines and substituted benzaldehydes. Key comparisons include:

N-(Benzo[d]thiazol-2-yl)benzamide (3ar)
  • Structure : Lacks bromine, ethyl, and methoxy substituents.
  • Synthesis : Prepared via reaction of benzaldehyde with benzo[d]thiazol-2-amine using TBHP as an oxidant .
  • Relevance : Highlights the role of substituents in modulating reactivity; the absence of bromine or alkyl groups may reduce steric hindrance and alter biological activity.
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
  • Structure : Shares the brominated benzothiazole core but replaces methoxy with a dimethylsulfamoyl group.

Thiadiazole-Based Analogues

Thiadiazole derivatives, though structurally distinct, share functional similarities:

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Features a thiadiazole ring with chlorobenzylidene and methylphenyl groups.
  • Bioactivity : Exhibits insecticidal and fungicidal activities due to the thiadiazole core’s electron-deficient nature, which enhances interaction with biological targets .
(E)-5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-(4-bromobenzylidene)-1,3,4-thiadiazol-2-amine
  • Structure : Contains a brominated benzylidene group and a triazole moiety.
  • Bioactivity : Demonstrated significant analgesic activity in preclinical models, suggesting that bromine substitution enhances ligand-receptor interactions in neurological targets .

Benzamide Derivatives with Nitro or Halogen Substituents

4-Bromo-N-(2-nitrophenyl)benzamide
  • Structure : Lacks the thiazole ring but shares a brominated benzamide group.
  • The nitro group introduces strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazole 3-ethyl, 4-methoxy, 2-bromo benzamide Inferred: Potential antimicrobial/analgesic
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzo[d]thiazole Unsubstituted benzamide Synthetic intermediate
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Chlorobenzylidene, methylphenyl Insecticidal, fungicidal
4-Bromo-N-(2-nitrophenyl)benzamide Benzamide 4-bromo, 2-nitro Structural model for crystallography
(E)-5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-(4-bromobenzylidene)-1,3,4-thiadiazol-2-amine Thiadiazole Bromobenzylidene, triazole Analgesic (ED50 = 12.3 mg/kg)

Key Research Findings and Implications

Methoxy and ethyl groups on the thiazole ring may increase lipophilicity, aiding membrane permeability .

Synthetic Flexibility :

  • The bromine atom in analogous compounds (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) is readily substituted by secondary amines, suggesting the target compound could undergo similar functionalization for SAR studies .

Biological Potential: Thiadiazole derivatives with bromophenyl groups show analgesic activity, implying that the target compound’s bromobenzamide moiety may confer similar effects .

Biological Activity

(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. Compounds in this class have been recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a bromo substituent, an ethyl group, and a methoxy group attached to a benzo[d]thiazole moiety. Its molecular formula is C15H15BrN2O2SC_{15}H_{15}BrN_{2}O_{2}S, with a molecular weight of approximately 373.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The presence of the thiazole ring enhances its potential as an enzyme inhibitor, particularly against targets implicated in cancer progression and other diseases.

Anticancer Properties

Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer TypeMechanismReference
This compoundVariousInduces apoptosis
N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene]benzamideBreast CancerInhibits proliferation
Hybrid phthalimido-thiazolesLeishmaniasisReduces parasite viability

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .

Table 2: Antimicrobial Activity Overview

CompoundMicroorganismActivityReference
This compoundE. coli, S. aureusBactericidal
Thiazole DerivativesFungiInhibitory effects

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with cancer and other diseases. The structure allows for specific interactions with active sites of enzymes, potentially leading to therapeutic effects .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : Experiments demonstrated that this compound significantly reduces cell viability in human cancer cell lines at micromolar concentrations, suggesting a dose-dependent response.
  • In Vivo Models : Animal studies indicated that administration of the compound resulted in tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent.

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